molecular formula C22H22F3N3O B2800114 2-(1-methyl-1H-indol-3-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone CAS No. 901222-41-1

2-(1-methyl-1H-indol-3-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone

Cat. No. B2800114
M. Wt: 401.433
InChI Key: YNIYQZKYQBPLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-indol-3-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22F3N3O and its molecular weight is 401.433. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-indol-3-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-indol-3-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis Techniques : Research on similar compounds highlights the development of efficient synthesis techniques, including green microwave-assisted synthesis and conventional methods, to produce piperazine derivatives with potential biological activities. These techniques emphasize regioselective synthesis and the use of eco-friendly procedures (M. Said et al., 2020).

  • Structural Characterization : Structural studies, including crystal structure analysis and Hirshfeld Surface Analysis (HAS), have been conducted to understand the molecular configuration and intermolecular interactions of these compounds. Such analyses are crucial for correlating structure with function and optimizing biological activity (M. Said et al., 2020).

Biological Activities

  • Antimicrobial and Antifungal Activities : Various studies have demonstrated the antimicrobial and antifungal potential of piperazine derivatives. Compounds within this class have shown remarkable broad-spectrum antimicrobial efficacy against tested strains, indicating their potential as lead compounds for developing new antibiotics and antifungal agents (Lin-Ling Gan et al., 2010).

  • Antitumor Activities : Several piperazine-containing compounds have been evaluated for their antitumor activities, showing promising results in vitro against various cancer cell lines. These studies provide a foundation for further research into the therapeutic potential of such compounds in cancer treatment (N. Hakobyan et al., 2020).

  • Neuroprotective Agents : Research on indole and piperazine containing derivatives has identified compounds with dual-effective properties, including NMDA receptor affinity and antioxidant capabilities. These findings suggest the potential of such compounds in the treatment of neurodegenerative diseases by mitigating oxidative stress and modulating glutamatergic signaling (M. R. Buemi et al., 2013).

properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O/c1-26-15-16(19-7-2-3-8-20(19)26)13-21(29)28-11-9-27(10-12-28)18-6-4-5-17(14-18)22(23,24)25/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYQZKYQBPLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone

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